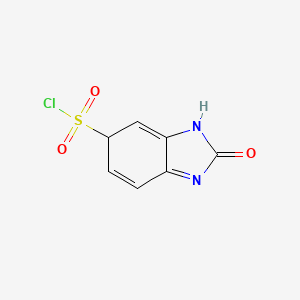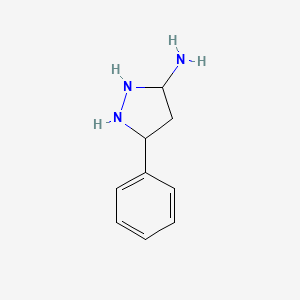
5-Phenylpyrazolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylpyrazolidin-3-amine: is a heterocyclic organic compound that features a pyrazolidine ring substituted with a phenyl group at the 5-position and an amine group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrazolidin-3-amine typically involves the reaction of hydrazine derivatives with phenyl-substituted carbonyl compounds. One common method is the cyclization of phenylhydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Phenylpyrazolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Pyrazolidinones.
Reduction: Various amine derivatives.
Substitution: Substituted pyrazolidin-3-amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Phenylpyrazolidin-3-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory and anticancer agents .
Medicine: Medicinal chemists explore this compound for its potential therapeutic properties. It is investigated for its ability to interact with various biological targets, including enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers .
Wirkmechanismus
The mechanism of action of 5-Phenylpyrazolidin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved .
Vergleich Mit ähnlichen Verbindungen
5-Phenylpyrazolidin-3-one: This compound is structurally similar but lacks the amine group at the 3-position.
Phenylhydrazine: A precursor in the synthesis of 5-Phenylpyrazolidin-3-amine.
Pyrazolidinones: A class of compounds that share the pyrazolidine ring structure but differ in their substituents.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group at the 3-position allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C9H13N3 |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
5-phenylpyrazolidin-3-amine |
InChI |
InChI=1S/C9H13N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2 |
InChI-Schlüssel |
UGEYWJSQKLGYHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NNC1N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


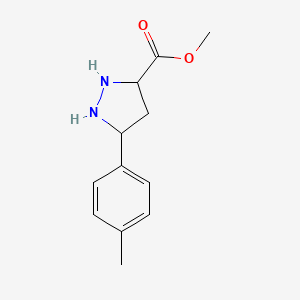
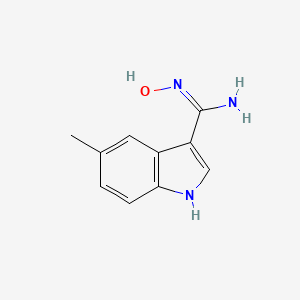
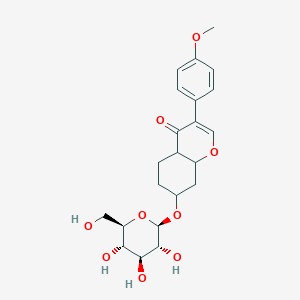
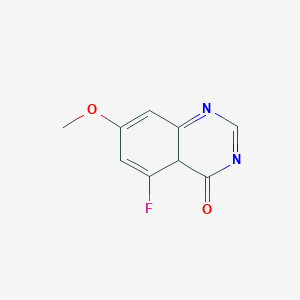

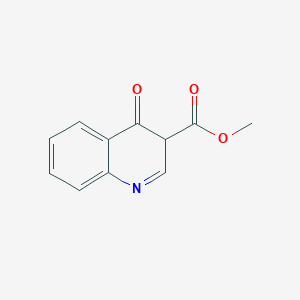

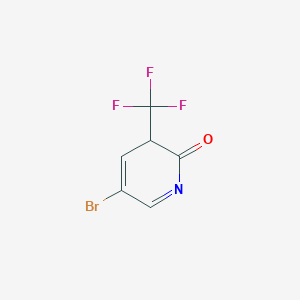

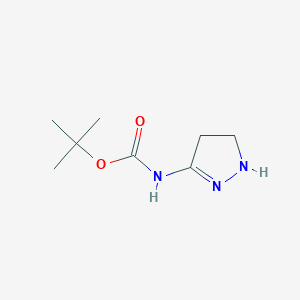
![carbanide;cobalt(3+);[(2R,3S,5S)-5-(5,6-dimethyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1S,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B12359189.png)
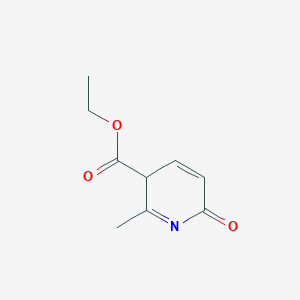
![N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-5H-pyrimidin-2-imine](/img/structure/B12359212.png)
